

# Spectroscopic Data of Z-D-Asp-OH: A Technical Guide

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## Compound of Interest

Compound Name: Z-D-Asp-OH

Cat. No.: B2933591

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## Abstract

This technical guide provides a comprehensive overview of the spectroscopic data for N- $\alpha$ -benzyloxycarbonyl-D-aspartic acid (**Z-D-Asp-OH**), a key building block in peptide synthesis and drug development. This document is intended for researchers, scientists, and professionals in the field of medicinal chemistry and materials science. It includes detailed Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data, presented in a clear and accessible format. Furthermore, this guide outlines the experimental protocols for acquiring such data and provides visual workflows to facilitate understanding and replication of these methods.

## Introduction

N- $\alpha$ -benzyloxycarbonyl-D-aspartic acid (**Z-D-Asp-OH**) is a protected amino acid derivative widely used in the synthesis of peptides and peptidomimetics. The benzyloxycarbonyl (Z) group serves as a crucial protecting group for the  $\alpha$ -amino functionality, preventing unwanted side reactions during peptide coupling. Accurate and comprehensive spectroscopic characterization is paramount for verifying the identity, purity, and stability of **Z-D-Asp-OH** in research and manufacturing processes. This guide consolidates the available  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, IR, and MS data for this compound and provides standardized experimental methodologies.

## Chemical and Physical Properties

Property	Value
Chemical Formula	C <sub>12</sub> H <sub>13</sub> NO <sub>6</sub>
Molecular Weight	267.23 g/mol [1]
CAS Number	78663-07-7
Appearance	White to off-white solid
Purity	≥98%

## Spectroscopic Data

The following sections present the spectroscopic data for **Z-D-Asp-OH**. Note that the spectroscopic properties of enantiomers (D and L forms) are identical in an achiral environment. Therefore, data from the racemic mixture (Z-DL-Asp-OH) or the L-enantiomer (Z-L-Asp-OH) are representative of **Z-D-Asp-OH**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of **Z-D-Asp-OH**.

The <sup>1</sup>H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

Chemical Shift (δ) ppm	Multiplicity	Assignment
2.85 - 3.05	Multiplet	β-CH <sub>2</sub>
4.60 - 4.75	Multiplet	α-CH
5.10	Singlet	Benzyl CH <sub>2</sub>
7.30 - 7.40	Multiplet	Aromatic C <sub>5</sub> H <sub>5</sub>
8.00 - 8.20	Doublet	NH
10.0 - 12.0	Broad Singlet	COOH

Note: The chemical shifts of the acidic protons (NH and COOH) can vary depending on the solvent and concentration.

The  $^{13}\text{C}$  NMR spectrum reveals the different carbon environments within the molecule.

Chemical Shift ( $\delta$ ) ppm	Assignment
36.5	$\beta$ -CH <sub>2</sub>
51.5	$\alpha$ -CH
67.0	Benzyl CH <sub>2</sub>
127.5 - 128.5	Aromatic CH
136.5	Aromatic Quaternary C
156.0	Urethane C=O
171.0	$\alpha$ -COOH
173.0	$\beta$ -COOH

## Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in **Z-D-Asp-OH** based on their vibrational frequencies.

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3300 - 2500	Broad	O-H stretch (Carboxylic Acid)
3300	Medium	N-H stretch (Amide)
3030	Medium	C-H stretch (Aromatic)
2950	Medium	C-H stretch (Aliphatic)
1740	Strong	C=O stretch (Carboxylic Acid)
1690	Strong	C=O stretch (Urethane)
1530	Strong	N-H bend (Amide II)
1450, 1400	Medium	C=C stretch (Aromatic)
1250	Strong	C-O stretch

## Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering structural clues.

m/z	Interpretation
268.08	[M+H] <sup>+</sup> (Calculated: 268.0816 for C <sub>12</sub> H <sub>14</sub> NO <sub>6</sub> )
224.09	[M-CO <sub>2</sub> H] <sup>+</sup>
178.08	[M-C <sub>6</sub> H <sub>5</sub> CH <sub>2</sub> O] <sup>+</sup>
108.06	[C <sub>6</sub> H <sub>5</sub> CH <sub>2</sub> O] <sup>+</sup>
91.05	[C <sub>7</sub> H <sub>7</sub> ] <sup>+</sup> (Tropylium ion)

## Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses.

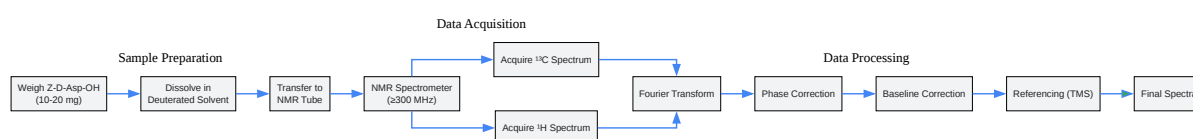
### NMR Spectroscopy

## Sample Preparation:

- Weigh 10-20 mg of **Z-D-Asp-OH**.
- Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO- $d_6$ , MeOD- $d_4$ , or  $CDCl_3$ ) in a clean, dry NMR tube.
- Ensure complete dissolution, using gentle vortexing if necessary.

## Instrumentation and Data Acquisition:

- Spectrometer: A 300 MHz or higher field NMR spectrometer.
- $^1H$  NMR:
  - Acquire a one-dimensional proton spectrum.
  - Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.
- $^{13}C$  NMR:
  - Acquire a proton-decoupled carbon spectrum.
  - Typical parameters: 1024 or more scans, relaxation delay of 2-5 seconds.
- Reference: Tetramethylsilane (TMS) is used as an internal standard ( $\delta = 0.00$  ppm).



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## NMR Experimental Workflow

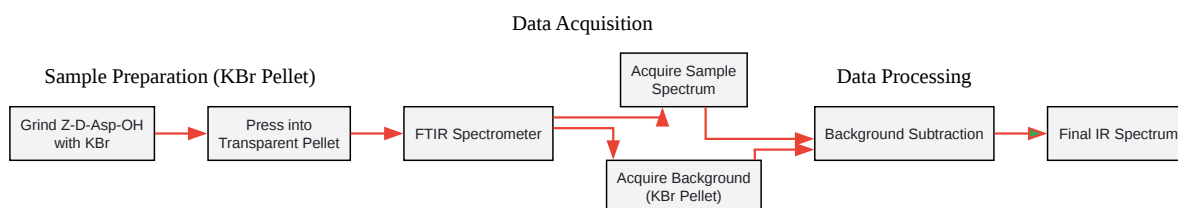
## FT-IR Spectroscopy

### Sample Preparation (KBr Pellet Method):

- Thoroughly grind 1-2 mg of **Z-D-Asp-OH** with approximately 200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar.
- Transfer the finely ground powder into a pellet-pressing die.
- Apply pressure (typically 8-10 tons) under vacuum to form a transparent or translucent pellet.

### Instrumentation and Data Acquisition:

- Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.
- Measurement Mode: Transmission.
- Spectral Range: 4000-400  $\text{cm}^{-1}$ .
- Resolution: Typically 4  $\text{cm}^{-1}$ .
- Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.
- Background: A background spectrum of a pure KBr pellet is recorded and subtracted from the sample spectrum.



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## FTIR Experimental Workflow

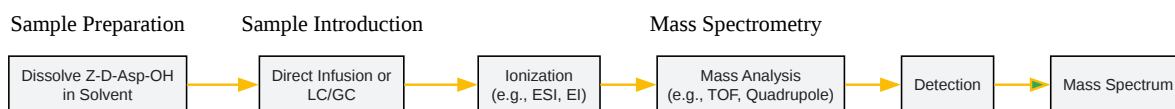
## Mass Spectrometry

## Sample Preparation and Introduction:

- Prepare a dilute solution of **Z-D-Asp-OH** in a suitable solvent (e.g., methanol or acetonitrile).
- The sample can be introduced into the mass spectrometer via direct infusion or through a chromatographic system such as Gas Chromatography (GC) or Liquid Chromatography (LC). For GC-MS, derivatization to a more volatile ester form may be necessary.

## Instrumentation and Data Acquisition:

- Mass Spectrometer: A mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI for LC-MS, or Electron Ionization - EI for GC-MS).
- Ionization Mode: Positive or negative ion mode can be used. Positive mode is common for observing  $[M+H]^+$  ions.
- Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap analyzers are commonly used.
- Data Acquisition: Acquire a full scan mass spectrum over a relevant  $m/z$  range (e.g., 50-500 amu).

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## Mass Spectrometry Experimental Workflow

## Conclusion

The spectroscopic data and protocols presented in this technical guide serve as a valuable resource for the identification and characterization of **Z-D-Asp-OH**. The provided NMR, IR, and MS data offer a comprehensive spectroscopic fingerprint of the molecule. The detailed experimental workflows, visualized through diagrams, aim to ensure the reproducibility of these analytical methods. This information is critical for quality control in synthetic processes and for the advancement of research and development in fields utilizing this important amino acid derivative.

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## References

- 1. spectrabase.com [spectrabase.com]
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